molecular formula C11H15Cl2NO B13066729 1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol

1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13066729
M. Wt: 248.15 g/mol
InChI Key: NDEVMIUMCSNKIN-UHFFFAOYSA-N
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Description

1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H15Cl2NO. It is a derivative of phenylethylamine and contains a dichlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-dichlorophenylacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. It is known to inhibit certain enzymes, leading to altered biochemical pathways. The dichlorophenyl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanol: Similar structure but with an ethanol group instead of propanol.

    3-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a different position of the hydroxyl group.

Uniqueness

1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-7(15)6-14-8(2)9-3-4-10(12)11(13)5-9/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

NDEVMIUMCSNKIN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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